![molecular formula C33H29ClFN3O5 B2611533 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 899922-76-0](/img/structure/B2611533.png)
4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C33H29ClFN3O5 and its molecular weight is 602.06. The purity is usually 95%.
BenchChem offers high-quality 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antimicrobial Applications
- Research has focused on the synthesis of new quinazolines, including compounds structurally related to the mentioned chemical, for potential antimicrobial applications. These compounds have demonstrated activity against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Development of Novel Derivatives for Enhanced Activity
- The development of new derivatives, such as those containing fluorine, has been a significant area of research. These derivatives are investigated for their improved antibacterial properties, particularly against resistant strains of bacteria (Kuramoto et al., 2003).
Exploring Chemical Reactions and Synthesis Processes
- Studies have also focused on the synthesis processes, exploring how different reactions and conditions can lead to the formation of compounds with the desired properties. This includes research on cyclization reactions and the use of specific reagents to achieve the target compound (Saitoh et al., 2001).
Investigation of Structural and Functional Relationships
- There is ongoing research into understanding how the structural features of these compounds relate to their biological activity. This involves studying various substitutions and modifications to the core structure to identify the most effective configurations for antimicrobial efficacy (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Potential Applications in Imaging and Diagnostic Fields
- Some studies have also explored the potential of similar compounds in imaging, particularly in positron emission tomography (PET) for tumor diagnosis. This research highlights the diverse applications of these compounds beyond antimicrobial uses (Tu et al., 2007).
Eigenschaften
IUPAC Name |
4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35ClFN3O5/c1-42-29-14-9-21(17-30(29)43-2)15-16-36-31(39)23-10-7-22(8-11-23)19-38-32(40)26-5-3-4-6-28(26)37(33(38)41)20-24-12-13-25(35)18-27(24)34/h7-14,17-18,26,28H,3-6,15-16,19-20H2,1-2H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKUZSXIZQEEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CCCCC4N(C3=O)CC5=C(C=C(C=C5)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

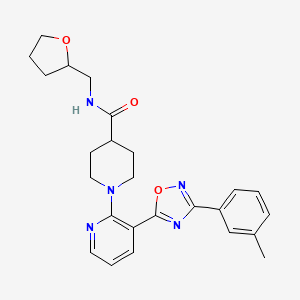
![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2611452.png)
![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)
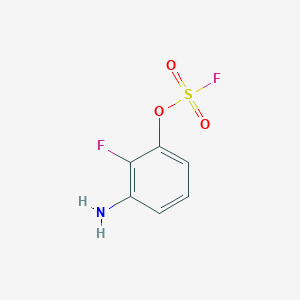
![7-ethyl-1-isopentyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2611459.png)
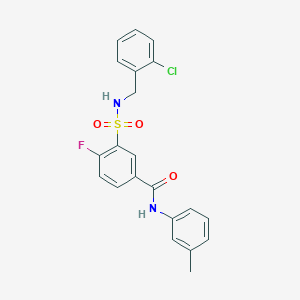
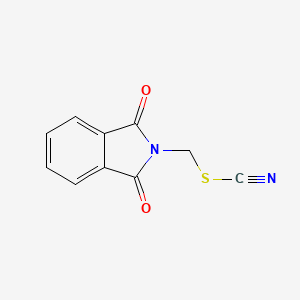
![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2611465.png)
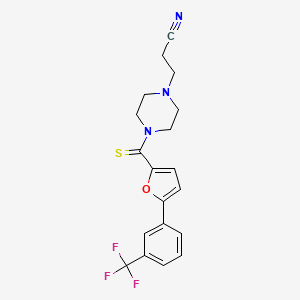
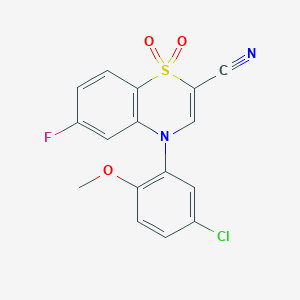
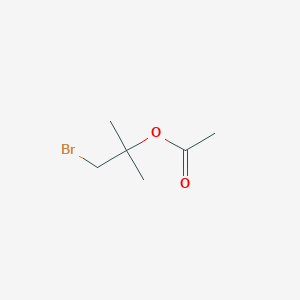
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)
